N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide
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Overview
Description
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide is a complex organic compound characterized by its unique structural features. This compound contains a benzo[b][1,4]dioxin ring system fused with an octahydro structure and a trimethoxyphenyl group attached to a propanamide moiety. The presence of multiple functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[b][1,4]dioxin ring: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.
Hydrogenation: The benzo[b][1,4]dioxin ring is then subjected to hydrogenation to obtain the octahydrobenzo[b][1,4]dioxin structure.
Attachment of the trimethoxyphenyl group: This step involves the reaction of the octahydrobenzo[b][1,4]dioxin with a trimethoxybenzene derivative under Friedel-Crafts acylation conditions.
Formation of the propanamide moiety: The final step includes the reaction of the intermediate product with a suitable amine to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)acetamide
- N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)butanamide
Uniqueness
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-23-16-7-4-13(19(24-2)20(16)25-3)5-9-18(22)21-14-6-8-15-17(12-14)27-11-10-26-15/h4,7,14-15,17H,5-6,8-12H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUQHHUMFXHINK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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